molecular formula C27H24FN3O2 B3402444 N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1058233-13-8

N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B3402444
CAS No.: 1058233-13-8
M. Wt: 441.5 g/mol
InChI Key: PTMLJIXNJIFSPE-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by the presence of a pyrimidine ring substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine ring.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the pyrimidine ring.

    Formation of the Diphenylpropyl Side Chain: The diphenylpropyl side chain is introduced via a Friedel-Crafts alkylation reaction, where a diphenylpropyl halide reacts with the pyrimidine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may yield reduced pyrimidine derivatives, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

N-(3,3-diphenylpropyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: can be compared with other similar compounds, such as:

    N-(3,3-diphenylpropyl)-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    N-(3,3-diphenylpropyl)-2-(4-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: This compound has a methylphenyl group instead of a fluorophenyl group, which may influence its physicochemical properties and pharmacokinetics.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c28-23-13-11-22(12-14-23)25-17-27(33)31(19-30-25)18-26(32)29-16-15-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17,19,24H,15-16,18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMLJIXNJIFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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